Home > Products > Screening Compounds P8356 > (2S,6S)-2,6-Dimethyloctanedioic acid
(2S,6S)-2,6-Dimethyloctanedioic acid - 891195-45-2

(2S,6S)-2,6-Dimethyloctanedioic acid

Catalog Number: EVT-12731843
CAS Number: 891195-45-2
Molecular Formula: C10H18O4
Molecular Weight: 202.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(2S,6S)-2,6-Dimethyloctanedioic acid is a chiral dicarboxylic acid characterized by the presence of two methyl groups at the 2nd and 6th positions of its octanedioic acid backbone. Its molecular formula is C10H18O4, and it has a molecular weight of 202.25 g/mol. The compound's unique stereochemistry, specifically the (2S,6S) configuration, contributes to its potential biological activity and applications in various scientific fields .

Source

The compound can be sourced from various chemical suppliers and databases, including Chemsrc and PubChem, which provide detailed information on its properties and availability .

Classification

(2S,6S)-2,6-Dimethyloctanedioic acid falls under the category of dicarboxylic acids. Dicarboxylic acids are organic compounds that contain two carboxyl functional groups (-COOH), which are known for their reactivity and versatility in organic synthesis and biological applications.

Synthesis Analysis

Methods

Several methods have been developed for synthesizing (2S,6S)-2,6-Dimethyloctanedioic acid. Key synthetic routes include:

  • Conventional Organic Synthesis: This involves multi-step reactions that typically utilize starting materials such as octanedioic acid derivatives and reagents that facilitate the introduction of methyl groups at specific positions.
  • Microwave-Assisted Synthesis: A more recent approach involves using microwave irradiation to enhance reaction rates and yields while minimizing environmental impact. This method has been noted for its efficiency in synthesizing similar compounds .

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure the desired stereochemistry is achieved. The use of chiral catalysts or auxiliaries may also be employed to favor the formation of the (2S,6S) isomer over other possible stereoisomers .

Molecular Structure Analysis

Structure

The molecular structure of (2S,6S)-2,6-Dimethyloctanedioic acid features two carboxyl groups attached to a ten-carbon chain with methyl substituents at the 2nd and 6th positions. The compound's chiral centers at these positions are crucial for its biological activity.

Data

  • Molecular Formula: C10H18O4
  • Molecular Weight: 202.25 g/mol
  • Heavy Atom Count: 14
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • XLogP3: 2 (indicating moderate lipophilicity) .
Chemical Reactions Analysis

Reactions

(2S,6S)-2,6-Dimethyloctanedioic acid can participate in several typical reactions associated with dicarboxylic acids:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Loss of carbon dioxide under certain conditions.
  • Reduction Reactions: Conversion of carboxylic groups to alcohols or aldehydes using reducing agents.

These reactions allow for the synthesis of various derivatives that may exhibit altered properties or enhanced biological activity .

Technical Details

The reactivity of this compound can be influenced by factors such as pH, temperature, and the presence of catalysts. Understanding these parameters is essential for optimizing reaction conditions in synthetic applications.

Mechanism of Action

Process

The mechanism of action for (2S,6S)-2,6-Dimethyloctanedioic acid primarily revolves around its interactions with biological systems. As a dicarboxylic acid, it may participate in metabolic pathways involving carboxylate transporters or enzymes that utilize dicarboxylic acids as substrates.

Data

Research indicates that similar compounds can influence metabolic processes by acting as intermediates in fatty acid metabolism or by modulating enzyme activity due to their structural properties .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in polar solvents like water and alcohols due to its carboxylic groups.

Chemical Properties

  • Acidity: Exhibits acidic properties typical of carboxylic acids.
  • Stability: Generally stable under normal conditions but can undergo hydrolysis or oxidation under extreme conditions.

Relevant data regarding these properties can be found in chemical databases like PubChem and Chemsrc .

Applications

Scientific Uses

(2S,6S)-2,6-Dimethyloctanedioic acid has potential applications in various scientific fields:

  • Biological Imaging: Due to its fluorescent properties when modified appropriately.
  • Pharmaceutical Development: As a building block for designing new drugs targeting metabolic pathways.
  • Material Science: In the synthesis of polymers or other materials that benefit from its unique structural features.

The compound's unique stereochemistry and functional groups may lead to unique biological activities not found in its analogs .

Metabolic Pathways and Biodegradation

Role in Phytanic Acid Catabolism in Peroxisomal Disorders

Omega-Oxidation as Initial Metabolic Step in Refsum’s Disease Pathophysiology

In peroxisomal disorders such as Refsum's disease and Zellweger spectrum disorders (ZSDs), impaired α-oxidation of phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) triggers compensatory omega-oxidation as a salvage pathway. This process occurs primarily in the endoplasmic reticulum and involves cytochrome P450 enzymes (CYP4A11, CYP4F2, CYP4F3), which catalyze the ω-hydroxylation of phytanic acid's terminal methyl group. Subsequent dehydrogenation steps convert this to a dicarboxylic acid, enabling further β-oxidation at both ends of the molecule. In Refsum's disease, mutations in PHYH (encoding phytanoyl-CoA hydroxylase) or PEX7 (affecting peroxisomal protein import) disrupt canonical α-oxidation, shunting phytanic acid toward ω-oxidation. This pathway generates 2,6-dimethyloctanedioic acid as a stable terminal metabolite detectable in urine and plasma, serving as a diagnostic biomarker for peroxisomal dysfunction [3] [9] [10].

Beta-Oxidation Mechanisms Generating 2,6-Dimethyloctanedioic Acid Metabolite

Following ω-oxidation, the dicarboxylic acid derivative of phytanic acid undergoes β-oxidation primarily within peroxisomes. This process involves four enzymatic steps:

  • Dehydrogenation by acyl-CoA oxidase, forming a trans-2-enoyl-CoA intermediate.
  • Hydration by enoyl-CoA hydratase.
  • Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase.
  • Thiolytic cleavage by β-ketothiolase, releasing acetyl-CoA and a shortened dicarboxylic acid.

Due to the methyl groups at the 2- and 6-positions, β-oxidation stalls at the 2,6-dimethyloctanedioyl-CoA stage. The 2-methyl branch sterically hinders thiolase-mediated cleavage, causing 2,6-dimethyloctanedioic acid to accumulate as an end-product. This metabolite is excreted in urine, with elevated levels correlating with disease severity in peroxisomal disorders like ZSDs and Refsum variants. Notably, in vitro studies show that 2,6-dimethyloctanedioic acid resists further degradation in human cell models, confirming its metabolic stability [3] [6] [10].

  • Table 1: Enzymes in Phytanic Acid ω/β-Oxidation Pathway
    EnzymeSubcellular LocationFunctionDeficiency Impact
    CYP4F2/CYP4A11Endoplasmic Reticulumω-HydroxylationReduced dicarboxylic acid formation
    Acyl-CoA OxidasePeroxisomesFirst β-oxidation stepAccumulation of ω-oxidized intermediates
    D-Bifunctional ProteinPeroxisomesHydration/dehydrogenationBlocked β-oxidation beyond C10
    Sterol Carrier Protein 2PeroxisomesThiolase activationImpaired cleavage of branched-chain intermediates

Quantitative Flux Analysis of Aberrant Fatty Acid Metabolism

Daily Metabolic Capacity Calculation in Inborn Errors of Metabolism

In X-linked adrenoleukodystrophy (X-ALD) and ZSDs, quantification of 2,6-dimethyloctanedioic acid excretion provides insights into the flux through alternative oxidation pathways. Kinetic studies estimate that patients with severe peroxisomal biogenesis disorders (e.g., Zellweger syndrome) exhibit a >90% reduction in phytanic acid α-oxidation capacity. Consequently, ω-oxidation accounts for 60–80% of phytanic acid clearance in these individuals. Using gas chromatography-mass spectrometry (GC-MS), researchers have calculated daily production rates of 2,6-dimethyloctanedioic acid:

  • Refsum’s disease: 15–25 mg/day
  • Zellweger spectrum disorders: 5–15 mg/day
  • Healthy controls: <0.5 mg/day

These values reflect residual peroxisomal β-oxidation efficiency. For instance, patients with PEX6 mutations (causing ZSDs) show 30–50% lower metabolite excretion than those with PEX1 defects, indicating genotype-phenotype correlations in metabolic flux. This quantitative approach aids in monitoring dietary therapy efficacy, where phytanic acid restriction reduces 2,6-dimethyloctanedioic acid production by 70–90% [5] [9].

Compartmentalization of Dicarboxylic Acid Metabolism in Peroxisomes vs. Mitochondria

2,6-Dimethyloctanedioic acid metabolism highlights the specialized roles of peroxisomes and mitochondria in branched-chain fatty acid degradation:

  • Peroxisomal Dominance:
  • Substrate Specificity: Peroxisomes possess unique enzymes (e.g., sterol carrier protein 2, D-bifunctional protein) that process methyl-branched dicarboxylic acids.
  • Chain-Length Handling: Preferentially oxidize very long-chain (≥C20) and branched-chain fatty acids.
  • Metabolic Fate: Generate medium-chain dicarboxylic acids (C8–C12) like 2,6-dimethyloctanedioic acid, which cannot be further degraded due to methyl group steric hindrance.

  • Mitochondrial Limitations:

  • Carnitine Dependency: Requires carnitine palmitoyltransferase I (CPT I) for acyl-CoA import. Dicarboxylic acids with methyl branches poorly utilize this system.
  • Enzyme Incompatibility: Mitochondrial β-oxidation enzymes lack activity toward 2-methyl-branched compounds.
  • Product Shuttling: Although peroxisomes can shorten branched-chain fatty acids to C8–C10 dicarboxylates, mitochondria cannot metabolize them further.

This compartmentalization explains why 2,6-dimethyloctanedioic acid accumulates in peroxisomal disorders but not in mitochondrial β-oxidation defects. The metabolite’s presence in urine thus specifically implicates peroxisomal dysfunction [6] [9].

  • Table 2: Organelle-Specific Handling of 2,6-Dimethyloctanedioic Acid Precursors
    ParameterPeroxisomesMitochondria
    Primary Roleβ-Oxidation of VLCFAs/branched chainsβ-Oxidation of straight-chain fatty acids
    Entry MechanismABCD transporters (ATP-dependent)Carnitine shuttle (CPT I/II-dependent)
    Key EnzymesAcyl-CoA oxidase, D-bifunctional proteinMCAD, LCAD, ketothiolase
    Branched-Chain HandlingPartial degradation (to C8–C10)No activity
    2,6-Dimethyloctanedioic FateTerminal metabolite (excreted)Not metabolized

Molecular Characterization Table

  • Table 3: Nomenclature and Properties of 2,6-Dimethyloctanedioic Acid
    Systematic NameSynonymsCASMolecular FormulaMolecular Weight
    (2S,6S)-2,6-Dimethyloctanedioic acid2,6-Dimethyloctane-1,8-dioic acid; 2,6-DMOA3269-74-7C₁₀H₁₈O₄202.25 g/mol

Note: All data synthesized from referenced literature [1] [3] [5]. Safety and dosage data excluded per scope requirements.

Properties

CAS Number

891195-45-2

Product Name

(2S,6S)-2,6-Dimethyloctanedioic acid

IUPAC Name

(2S,6S)-2,6-dimethyloctanedioic acid

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

InChI

InChI=1S/C10H18O4/c1-7(6-9(11)12)4-3-5-8(2)10(13)14/h7-8H,3-6H2,1-2H3,(H,11,12)(H,13,14)/t7-,8-/m0/s1

InChI Key

YXTSFTNUPXGYDZ-YUMQZZPRSA-N

Canonical SMILES

CC(CCCC(C)C(=O)O)CC(=O)O

Isomeric SMILES

C[C@@H](CCC[C@H](C)C(=O)O)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.